Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate
Overview
Description
“Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate” is a chemical compound with the molecular formula C17H21N3O2 . It is a nitrogen-containing heterocycle, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds involves a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles . The synthesis was carried out using an amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[4,3-C]pyridine core, which is a fused pyridine and pyrazole ring. It also contains a phenyl group and a tert-butyl ester group .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 508.5±50.0 °C at 760 mmHg, and a flash point of 261.3±30.1 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 58 Å2 .Scientific Research Applications
Hydrogen-Bonded Structures
- Structural Analysis : Studies have demonstrated that minor changes in substituents of related compounds can significantly alter their hydrogen-bonded structures. For instance, research on similar compounds showed differences in hydrogen-bonded chains and rings due to such modifications (Trilleras et al., 2008).
Chemical Synthesis and Reactions
- Synthesis Techniques : Efficient synthesis methods for related compounds have been developed, like the microwave-assisted multicomponent reaction approach. This technique facilitates the creation of derivatives with potential applications in various fields (Palka et al., 2014).
- Reactivity Studies : Research into the reactivity of similar compounds has been conducted, revealing insights into their interaction with different agents and the formation of novel derivatives (Mironovich & Shcherbinin, 2014).
Potential Pharmacological Applications
- Drug Discovery : Some studies have explored the potential of related compounds as inhibitors for specific enzymes or pathogens, indicating a potential application in drug discovery. For example, derivatives have been evaluated as inhibitors for Mycobacterium tuberculosis (Samala et al., 2013).
Structural and Spectroscopic Analysis
- Vibrational Spectra Analysis : There have been theoretical and experimental investigations into the structure and vibrational spectra of similar compounds, contributing to a better understanding of their physical and chemical characteristics (Bahgat et al., 2009).
Supramolecular Chemistry
- Supramolecular Structures : Studies have found that modest changes in peripheral substituents can significantly impact the supramolecular aggregation modes of related compounds, indicating their importance in designing supramolecular structures (Trilleras et al., 2008).
Future Directions
Properties
IUPAC Name |
tert-butyl 3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-9-14-13(11-20)15(19-18-14)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPQFQLLKKKALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434651 | |
Record name | tert-butyl 3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661487-18-9 | |
Record name | tert-butyl 3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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